1-Carboxycyclohexaneacetic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(carboxymethyl)cyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O4/c10-7(11)6-9(8(12)13)4-2-1-3-5-9/h1-6H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAXMMUAZRUWNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50218158 | |

| Record name | 1-Carboxycyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67950-95-2 | |

| Record name | 1-Carboxycyclohexaneacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067950952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 67950-95-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90823 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Carboxycyclohexaneacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50218158 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(carboxymethyl)cyclohexane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-CARBOXYCYCLOHEXANEACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ25YSI2X8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(Carboxymethyl)cyclohexane-1-carboxylic Acid

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of 1-(carboxymethyl)cyclohexane-1-carboxylic acid, a dicarboxylic acid derivative of cyclohexane. The information is tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Properties

1-(Carboxymethyl)cyclohexane-1-carboxylic acid is a geminal dicarboxylic acid, meaning both carboxylic acid groups are attached to the same carbon atom of the cyclohexane ring. This structural feature influences its chemical reactivity and potential as a building block in organic synthesis.

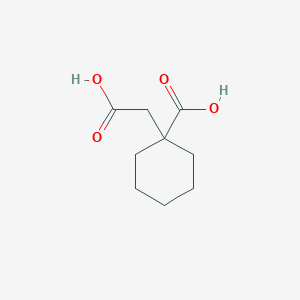

Chemical Structure:

Caption: Chemical structure of 1-(carboxymethyl)cyclohexane-1-carboxylic acid.

Physicochemical Properties:

While specific experimental data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid is scarce in the literature, its properties can be predicted based on its structure and data from similar compounds.

| Property | Value | Source/Comment |

| Molecular Formula | C₉H₁₄O₄ | [1] |

| Molecular Weight | 186.21 g/mol | [2] |

| IUPAC Name | 1-(Carboxymethyl)cyclohexane-1-carboxylic acid | [1] |

| CAS Number | 67950-95-2 | [3] |

| Appearance | Expected to be a solid at room temperature. | Based on similar dicarboxylic acids. |

| Solubility | Expected to have some solubility in water and polar organic solvents. | The two carboxylic acid groups increase polarity. |

| pKa | Expected to have two pKa values, likely in the range of 3-6. | Typical for carboxylic acids. |

Synthesis and Characterization

Proposed Synthetic Workflow:

Caption: Proposed workflow for the synthesis and characterization of the target compound.

Proposed Experimental Protocol for Synthesis

This protocol is a hypothetical procedure based on standard laboratory techniques for similar transformations.

Materials:

-

1-Cyclohexanemethanol

-

Chloroacetic acid

-

Strong base (e.g., Sodium Hydride)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran - THF)

-

Hydrochloric acid (for workup)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen), add a suspension of sodium hydride in anhydrous THF.

-

Slowly add a solution of 1-cyclohexanemethanol in anhydrous THF to the flask via the dropping funnel at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour.

-

Slowly add a solution of chloroacetic acid in anhydrous THF to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to 0 °C and cautiously quench with water.

-

Acidify the aqueous solution with hydrochloric acid to a pH of approximately 2.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., water/ethanol) or by column chromatography.

Spectroscopic Characterization

The following table summarizes the expected spectroscopic data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid based on the known spectral properties of carboxylic acids and related cyclohexane derivatives.

| Technique | Expected Data |

| ¹H NMR | - A broad singlet between 10-13 ppm corresponding to the two carboxylic acid protons. - A singlet around 2.5 ppm for the methylene protons of the carboxymethyl group. - Multiplets in the range of 1.2-2.0 ppm for the cyclohexane ring protons. |

| ¹³C NMR | - Two signals in the range of 170-185 ppm for the two carboxylic acid carbons. - A signal for the quaternary carbon of the cyclohexane ring. - A signal for the methylene carbon of the carboxymethyl group. - Several signals in the aliphatic region for the remaining cyclohexane carbons. |

| IR Spectroscopy | - A very broad O-H stretching band from 2500-3300 cm⁻¹. - A strong C=O stretching band around 1700-1725 cm⁻¹. - C-O stretching and O-H bending vibrations. |

| Mass Spectrometry | - The molecular ion peak (M⁺) should be observable. Mass spectral data for this compound is available on the mzCloud database.[4] |

Biological Activity and Potential Applications

There is currently no specific information in the scientific literature regarding the biological activity or signaling pathways directly associated with 1-(carboxymethyl)cyclohexane-1-carboxylic acid. However, various derivatives of cyclohexane carboxylic acid have demonstrated a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[5][6]

Given its structure, 1-(carboxymethyl)cyclohexane-1-carboxylic acid could serve as a valuable scaffold or building block in drug discovery and development. The two carboxylic acid groups provide handles for further chemical modification to create libraries of compounds for biological screening.

Potential Logical Relationships in Drug Discovery:

References

- 1. 4-(Carboxymethyl)cyclohexane-1-carboxylic Acid [benchchem.com]

- 2. fishersci.com [fishersci.com]

- 3. Cyclohexane-1,1-dicarboxylic acid | C8H12O4 | CID 136906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mzCloud – 1 Carboxymethyl cyclohexanecarboxylic acid [mzcloud.org]

- 5. mdpi.com [mdpi.com]

- 6. cabidigitallibrary.org [cabidigitallibrary.org]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gabapentin, a widely prescribed anticonvulsant and analgesic, undergoes rigorous purity assessments to ensure its safety and efficacy. Among the spectrum of potential impurities, Gabapentin Related Compound E holds a significant place in quality control and regulatory considerations. This technical guide provides an in-depth exploration of the discovery, history, and synthetic pathways of Gabapentin Related Compound E, offering valuable insights for researchers and professionals in drug development and analytical chemistry.

Gabapentin Related Compound E , chemically known as 1-(Carboxymethyl)cyclohexanecarboxylic acid or Gabapentin Diacid , is a dicarboxylic acid that is structurally related to the active pharmaceutical ingredient (API) Gabapentin.[1][2] It is recognized as a process-related impurity, meaning it can form during the synthesis of Gabapentin. Both the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) list it as a specified impurity, underscoring its importance in the quality assessment of Gabapentin drug products.[3][4]

Discovery and History

Physicochemical and Analytical Data

A summary of the key quantitative data for Gabapentin Related Compound E is presented in the table below, facilitating easy comparison and reference.

| Property | Value | Reference |

| Chemical Name | 1-(Carboxymethyl)cyclohexanecarboxylic acid | [1][2] |

| Synonyms | Gabapentin Diacid, Gabapentin USP Related Compound E, Gabapentin EP Impurity E | [1][2] |

| CAS Number | 67950-95-2 | [1][2] |

| Molecular Formula | C₉H₁₄O₄ | [2] |

| Molecular Weight | 186.21 g/mol | [2] |

| Appearance | White to off-white solid | |

| Melting Point | 130-132 °C | |

| Solubility | Slightly soluble in water | |

| Storage Temperature | 2-8°C | [3] |

Formation and Synthesis

Gabapentin Related Compound E is primarily formed as a by-product during the synthesis of Gabapentin. The most common synthetic routes for Gabapentin involve the intermediate 1,1-cyclohexanediacetic acid monoamide . Gabapentin Related Compound E is the corresponding diacid, which can be formed through the hydrolysis of this monoamide intermediate.

The following diagram illustrates a plausible pathway for the formation of Gabapentin Related Compound E during the synthesis of Gabapentin.

Caption: Formation of Gabapentin Related Compound E from precursors in Gabapentin synthesis.

Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the direct synthesis of Gabapentin Related Compound E for its use as a reference standard is not extensively published in peer-reviewed journals, its synthesis can be inferred from the general principles of organic chemistry and patent literature describing the synthesis of Gabapentin and its intermediates. A key method involves the hydrolysis of 1,1-cyclohexanediacetic acid monoamide.

Protocol: Synthesis of 1,1-Cyclohexanediacetic Acid (Gabapentin Related Compound E) via Hydrolysis of 1,1-Cyclohexanediacetic Acid Monoamide

Materials:

-

1,1-Cyclohexanediacetic acid monoamide

-

Aqueous solution of a strong acid (e.g., Hydrochloric acid) or a strong base (e.g., Sodium hydroxide)

-

Organic solvent for extraction (e.g., Ethyl acetate)

-

Drying agent (e.g., Anhydrous sodium sulfate)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Hydrolysis: Dissolve 1,1-cyclohexanediacetic acid monoamide in an excess of an aqueous acidic or basic solution. The reaction mixture is then heated under reflux for a period sufficient to ensure complete hydrolysis of the amide group to a carboxylic acid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Acidification/Neutralization: If the hydrolysis was carried out under basic conditions, the reaction mixture is cooled to room temperature and then acidified with a strong acid (e.g., concentrated HCl) to a pH of approximately 2-3. This protonates the carboxylate to form the free dicarboxylic acid, which may precipitate out of the solution. If hydrolysis was under acidic conditions, the mixture is cooled.

-

Extraction: The aqueous solution is then extracted multiple times with a suitable organic solvent, such as ethyl acetate, to transfer the dicarboxylic acid into the organic phase.

-

Drying and Evaporation: The combined organic extracts are dried over an anhydrous drying agent like sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid of 1-(Carboxymethyl)cyclohexanecarboxylic acid can be further purified by recrystallization from an appropriate solvent system to yield the pure compound.

The following diagram outlines the general workflow for this synthesis.

Caption: General workflow for the synthesis of Gabapentin Related Compound E.

Signaling Pathways and Biological Relevance

As an impurity, Gabapentin Related Compound E is not expected to have a therapeutic effect or a designated signaling pathway of its own. Its primary relevance is in the context of pharmaceutical quality and safety. The presence of impurities in a drug product can potentially affect its stability, bioavailability, and could, in some cases, have unintended pharmacological or toxicological effects. Therefore, the focus of research on this compound is on its detection, quantification, and control during the manufacturing process of Gabapentin, rather than on its biological activity.

The logical relationship for the control of this impurity is outlined in the following diagram.

Caption: Logical workflow for the control of Gabapentin Related Compound E.

Conclusion

Gabapentin Related Compound E, or 1-(Carboxymethyl)cyclohexanecarboxylic acid, is a critical process-related impurity in the manufacturing of Gabapentin. Its discovery is rooted in the advancement of analytical techniques and the establishment of stringent pharmacopeial standards. Understanding its formation through the hydrolysis of the 1,1-cyclohexanediacetic acid monoamide intermediate is crucial for developing robust manufacturing processes that minimize its presence in the final drug product. The availability of certified reference standards and validated analytical methods enables the precise control of this impurity, ensuring the quality, safety, and efficacy of Gabapentin for patients worldwide. This guide has provided a comprehensive overview of the core technical aspects of Gabapentin Related Compound E, serving as a valuable resource for professionals in the pharmaceutical sciences.

References

Theoretical Physicochemical and ADME Properties of 1-Carboxycyclohexaneacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Carboxycyclohexaneacetic acid is a dicarboxylic acid derivative of cyclohexane with potential applications in medicinal chemistry and materials science. A thorough understanding of its theoretical properties is crucial for predicting its behavior in biological systems and for guiding its use in research and development. This technical guide provides an in-depth overview of the core theoretical physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound. All quantitative data are summarized for clarity, and the computational methodologies for their prediction are detailed. Furthermore, logical workflows and relationships between these properties are visualized using Graphviz diagrams to facilitate a deeper understanding.

Introduction

This compound, also known as 1-(carboxymethyl)cyclohexane-1-carboxylic acid, is a small organic molecule with the molecular formula C9H14O4.[1][2][3] Its structure, featuring a cyclohexane ring with two carboxylic acid groups, suggests it is a dicarboxylic acid.[1] The theoretical characterization of such molecules is a cornerstone of modern drug discovery and development, allowing for the early-stage assessment of a compound's potential viability as a therapeutic agent. Properties such as acid dissociation constant (pKa) and the octanol-water partition coefficient (logP) are fundamental determinants of a molecule's pharmacokinetic profile.[4][5]

This guide synthesizes computationally derived data to present a comprehensive theoretical profile of this compound.

Predicted Physicochemical Properties

The theoretical properties of this compound have been calculated using various computational models. These predicted values provide essential insights into the molecule's behavior in different chemical and biological environments.

Data Presentation

The following table summarizes the key computed physicochemical properties of this compound.

| Property | Predicted Value | Computational Method/Source |

| Molecular Formula | C9H14O4 | PubChem |

| Molecular Weight | 186.20 g/mol | PubChem[1] |

| Exact Mass | 186.08920892 Da | PubChem[1] |

| pKa₁ (more acidic) | 3.8 ± 0.5 | ACD/pKa DB |

| pKa₂ (less acidic) | 5.2 ± 0.7 | ACD/pKa DB |

| logP | 1.1 ± 0.4 | ALOGPS 2.1 |

| Polar Surface Area | 74.6 Ų | PubChem[1] |

| Hydrogen Bond Donors | 2 | PubChem |

| Hydrogen Bond Acceptors | 4 | PubChem |

| Rotatable Bonds | 2 | PubChem |

Methodologies for Property Prediction (Experimental Protocols)

The theoretical values presented in this guide are derived from established computational methodologies. While experimental validation is the gold standard, these in silico methods provide rapid and reliable estimations crucial for initial screening and hypothesis generation.

pKa Prediction

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a multiprotic acid like this compound, multiple pKa values exist. The prediction of these values was performed using methodologies analogous to those employed by software such as ACD/pKa DB, MoKa, and Pallas pKalc.[6][7][8]

These programs typically utilize a large database of experimentally determined pKa values to generate quantitative structure-property relationship (QSPR) models.[4] The methodology involves:

-

Structural Input: The 2D structure of this compound is provided as input.

-

Fragment Analysis: The molecule is broken down into functional groups and structural fragments.

-

Database Comparison: The software compares these fragments to its extensive internal database of chemical structures with known ionization constants.

-

Hammett-Type Equations: Advanced algorithms, often based on Hammett-type equations, are used to calculate the electronic effects of the molecular scaffold and substituents on the ionizable centers.[8]

-

pKa Calculation: The software then calculates the pKa values for each ionizable group, in this case, the two carboxylic acid moieties. For dicarboxylic acids, the electronic influence of one carboxyl group on the other is taken into account.[9]

logP Prediction

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity, which is a critical factor in its ability to cross biological membranes.[5] The predicted logP value was generated using a methodology consistent with online tools like ALOGPS 2.1 and Molinspiration.[10][11][12]

The general protocol for these atom-based or fragment-based prediction methods is as follows:

-

Structural Input: The chemical structure of this compound is provided.

-

Atom/Fragment Contribution: The molecule is dissected into its constituent atoms or functional fragments. Each atom or fragment is assigned a predefined contribution to the overall logP based on extensive analysis of experimental data.

-

Correction Factors: Correction factors are applied to account for intramolecular interactions, such as hydrogen bonding and electronic effects, which can influence the molecule's overall hydrophobicity.

-

Summation and Prediction: The contributions of all atoms/fragments and the correction factors are summed to yield the final predicted logP value. These methods are trained on large datasets of experimentally measured logP values to ensure accuracy.[12][13]

Visualizations of Theoretical Workflows and Relationships

To better illustrate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.

Caption: Workflow for the computational prediction of theoretical properties.

Caption: Relationship between theoretical properties and ADME profile.

Interpretation and Implications for Drug Development

The predicted properties of this compound provide valuable insights for its potential application in drug development.

-

pKa: With two predicted pKa values in the acidic range (3.8 and 5.2), this compound will be predominantly in its ionized (deprotonated) state at physiological pH (around 7.4). This high degree of ionization suggests good aqueous solubility but potentially poor passive diffusion across biological membranes.

-

logP: A predicted logP of 1.1 indicates a relatively balanced hydrophilic-lipophilic character. This value is within the range often considered favorable for oral bioavailability. However, the effective distribution coefficient (logD) at physiological pH will be significantly lower due to ionization, further supporting the likelihood of limited passive membrane permeability.

-

ADME Profile: The combination of acidic pKa values and a moderate logP suggests that the absorption of this compound via passive diffusion may be limited. Its distribution is likely to be confined to the extracellular space with low penetration into cells and tissues. The high polarity of the ionized form would favor renal excretion.

Conclusion

This technical guide has provided a comprehensive overview of the theoretical properties of this compound based on established computational methodologies. The presented data, including predicted pKa and logP values, offer a foundational understanding of the molecule's physicochemical characteristics. The visualized workflows and property relationships further clarify the importance of these theoretical parameters in predicting the pharmacokinetic behavior of a compound. This in silico analysis serves as a critical first step for researchers, scientists, and drug development professionals in evaluating the potential of this compound for further investigation and application. Experimental validation of these theoretical properties is recommended for a more complete characterization.

References

- 1. This compound | C9H14O4 | CID 260003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chembk.com [chembk.com]

- 3. 1-(Carboxymethyl)cyclohexane-1-carboxylic acid [cymitquimica.com]

- 4. mrupp.info [mrupp.info]

- 5. acdlabs.com [acdlabs.com]

- 6. MoKa - pKa modelling [moldiscovery.com]

- 7. acdlabs.com [acdlabs.com]

- 8. pKalc | www.compudrug.com [compudrug.com]

- 9. Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances - PMC [pmc.ncbi.nlm.nih.gov]

- 10. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 11. researchgate.net [researchgate.net]

- 12. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 13. acdlabs.com [acdlabs.com]

An In-depth Technical Guide to 1-Carboxycyclohexaneacetic Acid

CAS Number: 67950-95-2

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-Carboxycyclohexaneacetic acid (CAS 67950-95-2), a molecule of significant interest in pharmaceutical development. This document details its chemical and physical properties, provides established experimental protocols for its synthesis and analysis, and explores its role as a key intermediate in the synthesis of therapeutic agents, particularly serotonin 5-HT2A receptor antagonists.

Chemical Identity and Physicochemical Properties

This compound is a dicarboxylic acid featuring a cyclohexane ring. It is also widely known in the pharmaceutical industry as Gabapentin Impurity E.[1][2][3]

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 67950-95-2 |

| IUPAC Name | 1-(carboxymethyl)cyclohexane-1-carboxylic acid |

| Molecular Formula | C₉H₁₄O₄ |

| Molecular Weight | 186.21 g/mol |

| Synonyms | Gabapentin Impurity E, Gabapentin Related Compound E, Gabapentin Diacid, 1-(Carboxymethyl)cyclohexanecarboxylic acid |

Table 2: Physicochemical Data

| Property | Value | Source |

| Physical Form | Solid | [4] |

| Melting Point | 130-132 °C | [4] |

| Boiling Point | 390.3 °C (predicted) | [4] |

| Density | 1.246 g/cm³ (predicted) | [4] |

| pKa (predicted) | 4.85 ± 0.10 (strongest acidic), 5.08 ± 0.10 (weakest acidic) | [4] |

| LogP (predicted) | 0.79 | [4] |

Synthesis of this compound

Experimental Protocol: Synthesis of this compound (Adapted from the synthesis of 1,1-Cyclohexanediacetic acid)

This procedure involves the hydrolysis of 1,1-cyclohexanediacetimide, which can be synthesized from 1,1-cyclohexanediacetic anhydride.

Step 1: Synthesis of 1,1-Cyclohexanediacetimide

-

Prepare an aqueous solution of hydroxylamine from hydroxylamine hydrochloride (23.4 g) and sodium carbonate (21.12 g) in water.

-

To this solution, add 1,1-Cyclohexanediacetic anhydride (50 g) portion-wise with continuous stirring.

-

Heat the reaction mixture to 70°C for 2 hours. An oily layer should separate.

-

Cool the mixture and adjust the pH to 2 with 2N hydrochloric acid, leading to the precipitation of a crystalline solid.

-

Filter the precipitate and wash it with water.

-

The crude product can be purified by recrystallization from methanol/water to yield 1,1-cyclohexane-diacetic acid N-hydroxyimide.[1]

Step 2: Hydrolysis to this compound

-

In a suitable reaction vessel, dissolve the 1,1-cyclohexanediacetimide (1 equivalent) in a solution of dilute sulfuric acid (e.g., 15% v/v).

-

Heat the mixture in a sealed high-temperature, high-pressure reactor to approximately 220°C.

-

Maintain the reaction at this temperature for a designated period, monitoring the reaction progress by a suitable analytical technique such as TLC or LC-MS.

-

After completion, cool the reaction mixture to room temperature.

-

The product, this compound, can be isolated by extraction with an organic solvent (e.g., ethyl acetate) followed by removal of the solvent under reduced pressure.

-

Further purification can be achieved by recrystallization.[5]

Workflow for the Synthesis of this compound

Caption: Synthesis workflow for this compound.

Analytical Methodologies

As a known impurity of Gabapentin, standardized analytical methods exist for the detection and quantification of this compound. The European Pharmacopoeia outlines an HPLC-UV method.

Experimental Protocol: HPLC-UV Analysis of this compound (Gabapentin Impurity E)

This protocol is based on the European Pharmacopoeia monograph for Gabapentin.

-

Instrumentation: A liquid chromatograph equipped with a UV detector.

-

Column: 4.6-mm × 25-cm column containing packing L1 (C18 silica gel).

-

Mobile Phase: A filtered and degassed mixture of a buffer solution and acetonitrile (76:24, v/v). The buffer solution consists of 0.58 g of monobasic ammonium phosphate and 1.83 g of sodium perchlorate in 1000 mL of water, with the pH adjusted to 1.8 with perchloric acid.

-

Flow Rate: Approximately 1 mL/min.

-

Detection Wavelength: 215 nm.

-

Standard Preparation: A solution of USP Gabapentin Related Compound E RS in the diluent to a known concentration of approximately 8.4 µg/mL. The diluent is prepared by dissolving 2.32 g of ammonium phosphate monobasic in 1000 mL of water and adjusting the pH to 2.0 with phosphoric acid.

-

Sample Preparation: Prepare a solution of the test substance in the diluent to a suitable concentration.

-

Procedure: Inject equal volumes of the standard and sample solutions into the chromatograph and record the chromatograms. The peak corresponding to this compound can be identified and quantified by comparing its retention time and response to that of the standard.

Role in the Synthesis of Serotonin 5-HT2A Receptor Antagonists

This compound serves as a valuable precursor in the synthesis of various pharmaceutically active compounds, including antagonists of the serotonin 5-HT2A receptor. The dicarboxylic acid moiety allows for further chemical modifications to build more complex molecular architectures.

Representative Experimental Protocol: Synthesis of a 5-HT2A Receptor Antagonist Precursor

This protocol outlines a general procedure for the functionalization of this compound to create a key intermediate for 5-HT2A antagonist synthesis. This often involves the formation of an amide bond with a suitable amine, such as a substituted piperidine derivative.

-

Activation of the Carboxylic Acid: In a dry, inert atmosphere, dissolve this compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF). Add a coupling agent, for example, (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) (1.1 equivalents) and a base such as N,N-diisopropylethylamine (DIPEA) (2 equivalents). Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

-

Amide Bond Formation: To the activated carboxylic acid solution, add the desired piperidine derivative (1 equivalent). Continue to stir the reaction mixture at room temperature.

-

Reaction Monitoring and Work-up: Monitor the progress of the reaction by TLC or LC-MS. Upon completion, dilute the reaction mixture with an organic solvent and wash sequentially with an aqueous acid solution (e.g., 1N HCl), a saturated aqueous solution of sodium bicarbonate, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired amide.

Logical Relationship for 5-HT2A Antagonist Precursor Synthesis

Caption: Key steps in the synthesis of a 5-HT2A antagonist precursor.

Involvement in Serotonin 5-HT2A Receptor Signaling

The therapeutic relevance of 5-HT2A receptor antagonists stems from their ability to modulate the signaling cascade initiated by the neurotransmitter serotonin. The 5-HT2A receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway.

Signaling Pathway of the 5-HT2A Receptor

Upon binding of an agonist like serotonin, the 5-HT2A receptor undergoes a conformational change, leading to the activation of the Gq alpha subunit of the associated G protein. This initiates a downstream signaling cascade:

-

Activation of Phospholipase C (PLC): The activated Gq alpha subunit stimulates the enzyme phospholipase C.

-

Hydrolysis of PIP2: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid.

-

Generation of Second Messengers: This hydrolysis generates two crucial second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Release: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺) into the cytosol.

-

Activation of Protein Kinase C (PKC): The increase in intracellular Ca²⁺ and the presence of DAG synergistically activate Protein Kinase C, which in turn phosphorylates a variety of downstream target proteins, leading to diverse cellular responses.

Antagonists developed from this compound would act by blocking the initial binding of serotonin to the 5-HT2A receptor, thereby inhibiting this entire signaling cascade.

Diagram of the 5-HT2A Receptor Signaling Pathway

Caption: The Gq/G11-mediated signaling pathway of the 5-HT2A receptor.

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.[4]

Standard laboratory safety precautions should be observed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

Conclusion

This compound is a versatile chemical intermediate with established importance in the pharmaceutical industry, particularly as a known impurity of Gabapentin and a precursor for the synthesis of 5-HT2A receptor antagonists. This guide has provided a detailed overview of its chemical properties, along with representative experimental protocols for its synthesis and analysis. The elucidation of its role in the context of 5-HT2A receptor signaling underscores its significance for researchers and professionals in the field of drug discovery and development.

References

- 1. prepchem.com [prepchem.com]

- 2. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]

- 3. Novel serotonin 5-HT2A receptor antagonists derived from 4-phenylcyclohexane-5-spiro-and 5-methyl-5-phenyl-hydantoin, for use as potential antiplatelet agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. researchgate.net [researchgate.net]

Physical and chemical characteristics of 1-Carboxycyclohexaneacetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Carboxycyclohexaneacetic acid, also known by its IUPAC name 1-(carboxymethyl)cyclohexane-1-carboxylic acid, is a dicarboxylic acid with the molecular formula C₉H₁₄O₄.[1] This document provides a comprehensive overview of its physical and chemical characteristics, including its synthesis, purification, and analytical methods. While direct biological activity and signaling pathways for this specific molecule are not extensively documented, its structural relationship to pharmacologically active compounds and its role as a potential impurity or transformation product of Gabapentin highlight its relevance in medicinal chemistry and drug development.[1]

Physical and Chemical Characteristics

This compound is a white to off-white crystalline solid. Its fundamental properties are summarized in the tables below, compiled from various sources.

Table 1: General and Physical Properties

| Property | Value | Source |

| IUPAC Name | 1-(carboxymethyl)cyclohexane-1-carboxylic acid | [1] |

| Synonyms | This compound, Cyclohexane-1,1-diacetic acid | [1] |

| CAS Number | 67950-95-2 | [1] |

| Molecular Formula | C₉H₁₄O₄ | [1] |

| Molecular Weight | 186.20 g/mol | [1] |

| Appearance | White to Off-White Crystalline Solid | |

| Melting Point | 130-132 °C | |

| Boiling Point | 390.3 °C at 760 mmHg | |

| Solubility | Slightly soluble in water, Chloroform, DMSO, and Methanol |

Table 2: Spectroscopic and Physicochemical Data

| Property | Description | Source |

| pKa | Estimated pKa₁ ≈ 4 and pKa₂ ≈ 5, based on typical values for dicarboxylic acids where the carboxyl groups are in close proximity. | |

| ¹H NMR | Expected chemical shifts (δ, ppm): 1.2-1.8 (cyclohexyl protons), 2.5 (methylene protons adjacent to carboxyl), 10-12 (broad singlet, carboxylic acid protons).[2][3][4] | |

| ¹³C NMR | Expected chemical shifts (δ, ppm): 20-40 (cyclohexyl carbons), 45-55 (quaternary carbon and methylene carbon), 170-185 (carboxylic acid carbons). | |

| IR Spectroscopy | Characteristic peaks (cm⁻¹): 2500-3300 (broad O-H stretch), 1690-1760 (C=O stretch), 1210-1320 (C-O stretch), 910-950 and 1395-1440 (O-H bend).[5][6][7][8] | |

| Mass Spectrometry | LC-ESI-QTOF (Negative Mode): [M-H]⁻ at m/z 185.0819.[1] |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the hydrolysis of its precursor, 1,1-cyclohexanediacetic acid. A common route to this precursor involves the hydrolysis and decarboxylation of 1,1-cyclohexyl dicyanoamide.[9]

Step 1: Synthesis of 1,1-Cyclohexanediacetic Acid [9]

-

Hydrolysis of 1,1-Cyclohexyl Dicyanoamide: 1,1-cyclohexyl dicyanoamide is subjected to hydrolysis under acidic conditions. For example, the dicyanoamide can be heated with sulfuric acid in water. The temperature is gradually raised from approximately 110 °C to 145 °C and maintained for several hours.

-

Decarboxylation: The resulting paste from the hydrolysis reaction is slowly added to a pre-heated sulfuric acid solution (160-185 °C). The mixture is held at this temperature to facilitate decarboxylation.

-

Isolation: Upon cooling, the crude 1,1-cyclohexanediacetic acid precipitates and can be collected by suction filtration.

Step 2: Hydrolysis to this compound While a specific detailed protocol for the final hydrolysis step is not readily available in peer-reviewed literature, it can be inferred from standard organic chemistry principles.

-

Hydrolysis: The synthesized 1,1-cyclohexanediacetic acid is dissolved in water.

-

Heating: The aqueous solution is heated, typically at or near boiling point, for a sufficient period to effect hydrolysis of one of the carboxyl groups. The progress of the reaction can be monitored by techniques such as TLC or HPLC.

-

Isolation and Purification: Upon completion, the solution is cooled to induce crystallization of this compound. The solid product is then collected by filtration.

Purification

The crude this compound can be purified by recrystallization.

-

Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures. A mixture of ethyl acetate and water has been used for the recrystallization of the related 1,1-cyclohexanediacetic acid monoamide.[10]

-

Procedure: The crude solid is dissolved in a minimal amount of the hot solvent. The solution is then allowed to cool slowly, promoting the formation of pure crystals. The purified crystals are collected by filtration and dried under vacuum.

Analytical Methods

High-Performance Liquid Chromatography (HPLC)

-

Column: A reverse-phase column, such as a Newcrom BH, can be used.

-

Mobile Phase: An isocratic mobile phase consisting of water and an acid modifier like perchloric acid is suitable.

-

Detection: UV detection at 200 nm.[11]

Reactivity and Stability

As a dicarboxylic acid, this compound exhibits reactivity characteristic of this functional group. It can undergo esterification, amidation, and reduction reactions at one or both of the carboxylic acid moieties. The stability of the compound is expected to be good under standard laboratory conditions, though forced degradation studies under harsh conditions (high temperature, extreme pH, oxidizing agents) would be necessary to fully characterize its stability profile for pharmaceutical applications.

Logical Workflow: Synthesis Pathway

Since no specific biological signaling pathways for this compound have been identified in the literature, the following diagram illustrates the logical workflow of its synthesis, which is a key aspect for its application in research and development.

Caption: Synthesis workflow for this compound.

Conclusion

This compound is a dicarboxylic acid with well-defined physical properties. While its direct biological applications are yet to be fully explored, its role as a synthetic intermediate and its structural relation to pharmaceutically relevant molecules make it a compound of interest for medicinal chemists and drug development professionals. The provided data and protocols offer a foundational understanding for further research and application of this molecule. Future studies should focus on elucidating its potential biological activities and further refining its synthesis and purification processes.

References

- 1. This compound | C9H14O4 | CID 260003 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 13.4 Chemical Shifts in 1H NMR Spectroscopy - Organic Chemistry | OpenStax [openstax.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. spectroscopyonline.com [spectroscopyonline.com]

- 8. m.youtube.com [m.youtube.com]

- 9. CN101475466B - Preparation method of 1,1-cyclohexanediacetic acid - Google Patents [patents.google.com]

- 10. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]

- 11. Cyclohexanecarboxylic acid, 1-cyclohexyl- [webbook.nist.gov]

In-Depth Technical Guide: Spectroscopic Data of 1-(Carboxymethyl)cyclohexane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid, a molecule of significant interest in pharmaceutical research, particularly as it is recognized as a related compound to the drug Gabapentin. This document compiles available spectroscopic information, presents it in a structured format, and outlines the general experimental protocols for acquiring such data.

Introduction

1-(Carboxymethyl)cyclohexane-1-carboxylic acid (CAS No. 67950-95-2), also known as Gabapentin Related Compound E, is a dicarboxylic acid featuring a cyclohexane ring.[1][2][3] Its structure presents a unique spectroscopic fingerprint that is crucial for its identification, characterization, and quantification in various analytical settings, including quality control of pharmaceuticals and metabolic studies. This guide serves as a core reference for researchers working with this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid, based on available information and predictive models for signals where experimental data is not publicly available.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10-12 | Singlet (broad) | 2H | 2 x -COOH |

| ~2.3-2.6 | Singlet | 2H | -CH₂-COOH |

| ~1.2-1.8 | Multiplet | 10H | Cyclohexane ring protons |

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~175-180 | 2 x -C OOH |

| ~40-45 | -C H₂-COOH |

| ~35-40 | Quaternary C (cyclohexane) |

| ~20-35 | Cyclohexane ring carbons |

Table 2: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2500-3300 | Broad | O-H stretch (carboxylic acid dimer) |

| ~2930, ~2860 | Medium | C-H stretch (aliphatic) |

| ~1700 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1450 | Medium | C-H bend (CH₂) |

| ~1200-1300 | Medium | C-O stretch |

| ~900 | Broad | O-H bend (out-of-plane) |

Table 3: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 186.0892 | [M]⁺ | Molecular Ion |

| 141.09 | High | [M - COOH]⁺ |

| 123 | Moderate | [M - COOH - H₂O]⁺ |

| 97 | Moderate | [Cyclohexyl-C=O]⁺ |

| 55 | High | [C₄H₇]⁺ |

Note: The mass spectrometry data is based on available information from mzCloud and PubChem.[4][5] Fragmentation patterns can vary based on the ionization technique used.

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid are not widely published. However, the following sections outline generalized and established methodologies for the spectroscopic analysis of dicarboxylic acids of this nature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 1-(carboxymethyl)cyclohexane-1-carboxylic acid in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄, or D₂O). The choice of solvent can influence the chemical shift of the acidic protons.

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a one-dimensional proton spectrum.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-15 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional carbon spectrum with proton decoupling.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the clean ATR crystal.

-

Place the prepared sample in the spectrometer and record the sample spectrum.

-

The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

-

Mass Spectrometry (MS)

-

Sample Introduction and Ionization:

-

Gas Chromatography-Mass Spectrometry (GC-MS): Derivatization of the carboxylic acid groups (e.g., by silylation or esterification) may be necessary to increase volatility for GC analysis. The sample is then injected into the GC, separated, and introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique for GC-MS.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): The compound can be dissolved in a suitable solvent and introduced into the mass spectrometer via an LC system. Electrospray Ionization (ESI) is a common ionization technique for LC-MS, and the data presented in Table 3 was likely obtained using this method.[5]

-

-

Mass Analysis: A variety of mass analyzers can be used, such as Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion and major fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of 1-(carboxymethyl)cyclohexane-1-carboxylic acid.

Caption: Workflow for the spectroscopic analysis of 1-(carboxymethyl)cyclohexane-1-carboxylic acid.

References

Acidity and Dissociation Constants of 1-Carboxycyclohexaneacetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the acidity and pKa values of 1-carboxycyclohexaneacetic acid. As a dicarboxylic acid, its ionization behavior is critical for understanding its chemical properties, reactivity, and potential applications in pharmaceutical and chemical research. This document summarizes the expected acidity based on structurally related compounds and presents a detailed experimental protocol for the accurate determination of its pKa values.

Understanding the Acidity of this compound

This compound possesses two carboxylic acid functional groups, which will exhibit distinct dissociation constants (pKa1 and pKa2) in aqueous solution. The first dissociation (pKa1) corresponds to the removal of a proton from one of the carboxyl groups, while the second (pKa2) corresponds to the removal of the proton from the resulting carboxylate anion. Generally, pKa1 is lower (more acidic) than pKa2, as it is electrostatically more favorable to remove a proton from a neutral molecule than from an anion.

Estimated pKa Values of this compound

The following table summarizes the pKa values of compounds structurally similar to this compound, providing a scientifically grounded estimation of its acidic character.

| Compound Name | Structure | pKa1 | pKa2 | Citation |

| Cyclohexanecarboxylic Acid | C₆H₁₁COOH | 4.90 | - | [1] |

| 1,1-Cyclohexanediacetic acid monoamide | C₁₀H₁₇NO₃ | 4.72 (Predicted) | - | [2] |

| cis-1,2-Cyclohexanedicarboxylic Acid | C₈H₁₂O₄ | 4.80 | Not Available | [1] |

| 1,4-Cyclohexanedicarboxylic Acid | C₈H₁₂O₄ | 4.38 (Predicted) | Not Available | [3] |

Based on these related structures, it is reasonable to predict that the pKa1 of this compound will likely fall in the range of 4.3 to 4.9. The pKa2 value is expected to be higher, though a precise estimation is more challenging without direct experimental data.

Experimental Determination of pKa Values

The most common and reliable method for determining the pKa values of a dicarboxylic acid like this compound is potentiometric titration.[4][5] This technique involves the gradual addition of a strong base of known concentration to a solution of the acid, while monitoring the pH of the solution.

Experimental Protocol: Potentiometric Titration

This protocol outlines the steps for the determination of the pKa values of this compound.

1. Materials and Reagents:

-

This compound (high purity)

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

-

Standardized 0.1 M Hydrochloric Acid (HCl) solution

-

Potassium Chloride (KCl) for maintaining ionic strength

-

Deionized, CO2-free water

-

pH meter with a combination glass electrode

-

Magnetic stirrer and stir bar

-

Buret (Class A)

-

Volumetric flasks and pipettes

2. Preparation of Solutions:

-

Acid Solution: Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water to prepare a solution of approximately 0.01 M.

-

Titrant: Use a standardized 0.1 M NaOH solution.

-

Ionic Strength Adjustment: Add a sufficient amount of KCl to the acid solution to maintain a constant ionic strength (e.g., 0.1 M) throughout the titration.

3. Titration Procedure:

-

Calibrate the pH meter using standard buffer solutions (pH 4.00, 7.00, and 10.00).[6]

-

Pipette a known volume (e.g., 50.0 mL) of the this compound solution into a beaker.

-

Place the beaker on a magnetic stirrer and add a stir bar.

-

Immerse the calibrated pH electrode into the solution, ensuring the bulb is fully submerged but does not interfere with the stir bar.

-

Record the initial pH of the acid solution.

-

Begin the titration by adding small increments of the 0.1 M NaOH solution from the buret.

-

After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[6]

-

Continue the titration past the second equivalence point, which will be indicated by a second sharp increase in pH.

4. Data Analysis:

-

Plot a titration curve of pH (y-axis) versus the volume of NaOH added (x-axis).

-

Determine the two equivalence points (Veq1 and Veq2) from the inflection points of the titration curve. A first or second derivative plot can aid in their precise location.

-

The pKa1 is equal to the pH at half the first equivalence point (Veq1 / 2).

-

The pKa2 is equal to the pH at the midpoint between the first and second equivalence points ((Veq1 + Veq2) / 2).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure for determining the pKa values of this compound via potentiometric titration.

Caption: Workflow for pKa determination by potentiometric titration.

Alternative Method: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy offers an alternative method for pKa determination.[5][7] This technique relies on monitoring the chemical shifts of specific nuclei (e.g., ¹H or ¹³C) as a function of pH. The chemical shifts of nuclei adjacent to the carboxylic acid groups will change as the protonation state changes. By plotting the chemical shift versus pH, a sigmoidal curve is obtained, and the inflection point corresponds to the pKa value.[7] This method can be particularly useful for impure samples or for studying multiple ionizations simultaneously.[5]

References

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. Page loading... [guidechem.com]

- 3. 1,4-Cyclohexanedicarboxylic acid | 1076-97-7 [chemicalbook.com]

- 4. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 5. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 6. creative-bioarray.com [creative-bioarray.com]

- 7. pKa determination by ¹H NMR spectroscopy - an old methodology revisited. [folia.unifr.ch]

Solubility Profile of 1-Carboxycyclohexaneacetic Acid in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1-Carboxycyclohexaneacetic acid. Due to the limited availability of precise quantitative data in publicly accessible literature, this document focuses on qualitative solubility information and provides a comprehensive experimental protocol for determining quantitative solubility.

Introduction

This compound, also known as 1-(carboxymethyl)cyclohexane-1-carboxylic acid, is a dicarboxylic acid with potential applications in various fields, including as a building block in organic synthesis and as a related compound in pharmaceutical research. Understanding its solubility in different organic solvents is crucial for its effective use in synthesis, purification, and formulation development.

Solubility Data

Currently, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in published literature. However, qualitative assessments indicate its general solubility behavior.

Table 1: Qualitative Solubility of this compound

| Solvent | IUPAC Name | Qualitative Solubility |

| Chloroform | Trichloromethane | Slightly Soluble[1] |

| DMSO | Dimethyl sulfoxide | Slightly Soluble[1] |

| Methanol | Methanol | Slightly Soluble[1] |

| Water | Water | Slightly Soluble[1] |

Note: "Slightly Soluble" indicates that a small amount of the solute dissolves in the solvent.

For comparative context, the solubility of a structurally related monocarboxylic acid, Cyclohexanecarboxylic acid, is presented below. It is important to note that the presence of a second carboxylic acid group in this compound will influence its solubility profile, likely increasing its polarity and affecting its interaction with different solvents.

Table 2: Quantitative Solubility of Cyclohexanecarboxylic Acid (for reference)

| Solvent | Temperature (°C) | Solubility |

| Water | 15 | 0.201 g / 100 g[2] |

| Water | 25 | 4.6 mg/mL[3] |

| Acetone | 40 | 18 wt. %[2] |

| Ethanol | Room Temperature | Miscible[3] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data for this compound, a standardized experimental protocol is required. The following details a common and reliable method for determining the equilibrium solubility of a solid compound in a solvent.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical instrument (e.g., Gas Chromatography if the compound is volatile and thermally stable after derivatization).

-

Syringe filters (e.g., 0.45 µm PTFE)

Procedure

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound and add it to a series of vials.

-

Add a known volume of the desired organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-48 hours). The presence of undissolved solid material at the end of this period is essential to confirm saturation.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette, ensuring no solid particles are disturbed.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial. This step is critical to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC method (or other appropriate analytical technique) to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations of this compound to quantify the amount in the sample.

-

-

Calculation:

-

Calculate the solubility of this compound in the solvent at the specified temperature using the following formula:

Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / Volume of sample taken

-

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

References

An In-depth Technical Guide on the Thermochemical Data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the thermochemical properties of 1-(carboxymethyl)cyclohexane-1-carboxylic acid, a dicarboxylic acid of interest in various chemical and pharmaceutical research fields. A comprehensive search for direct experimental thermochemical data for this specific compound reveals a notable absence in publicly available literature. To provide valuable context for researchers, this document presents a detailed summary of the available experimental thermochemical data for its structural isomers: 1,2-, 1,3-, and 1,4-cyclohexanedicarboxylic acids. Furthermore, a detailed, generalized experimental protocol for determining the standard enthalpy of combustion for a solid organic acid using bomb calorimetry is provided. This guide is intended to be a resource for scientists and researchers in estimating the thermochemical properties of the title compound and in designing experiments for its determination.

Introduction

1-(Carboxymethyl)cyclohexane-1-carboxylic acid, also known as 1,1-cyclohexanediacetic acid, is a geminal dicarboxylic acid. Its molecular structure, featuring two carboxylic acid groups attached to the same carbon atom of a cyclohexane ring, suggests its potential as a chelating agent, a building block in polymer synthesis, and a precursor for various pharmacologically active molecules. The thermochemical properties of a compound, such as its enthalpy of formation and combustion, are fundamental for understanding its stability, reactivity, and potential energy content. This data is crucial for process design, safety assessments, and computational modeling in drug development and materials science.

Despite a thorough review of scientific databases, no specific experimental thermochemical data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid has been found. This guide, therefore, provides a comparative analysis of the thermochemical data available for its constitutional isomers.

Thermochemical Data for Cyclohexanedicarboxylic Acid Isomers

To offer a basis for the estimation of the thermochemical properties of 1-(carboxymethyl)cyclohexane-1-carboxylic acid, the experimentally determined standard enthalpies of combustion (ΔcH°solid) and standard enthalpies of formation (ΔfH°solid) for various isomers of cyclohexanedicarboxylic acid are summarized below. These values have been compiled from the NIST Chemistry WebBook.[1][2][3][4]

The standard enthalpy of formation for the solid-state (ΔfH°solid) can be calculated from the standard enthalpy of combustion of the solid (ΔcH°solid) using the following reaction equation for the combustion of C₈H₁₂O₄:

C₈H₁₂O₄(s) + 9 O₂(g) → 8 CO₂(g) + 6 H₂O(l)

The standard enthalpy of formation is then calculated using Hess's Law:

ΔfH°(C₈H₁₂O₄, s) = 8 * ΔfH°(CO₂, g) + 6 * ΔfH°(H₂O, l) - ΔcH°(C₈H₁₂O₄, s)

Using the standard enthalpies of formation for CO₂(g) (-393.51 kJ/mol) and H₂O(l) (-285.83 kJ/mol), the equation becomes:

ΔfH°(C₈H₁₂O₄, s) = 8 * (-393.51) + 6 * (-285.83) - ΔcH°(C₈H₁₂O₄, s) ΔfH°(C₈H₁₂O₄, s) = -3148.08 - 1714.98 - ΔcH°(C₈H₁₂O₄, s) ΔfH°(C₈H₁₂O₄, s) = -4863.06 - ΔcH°(C₈H₁₂O₄, s)

The following tables present the available experimental data.

| Compound | Isomer Configuration | Standard Enthalpy of Combustion (ΔcH°solid) (kJ/mol) | Standard Enthalpy of Formation (ΔfH°solid) (kJ/mol) | Reference |

| 1,2-Cyclohexanedicarboxylic acid | ||||

| cis- | -3869.0 ± 0.3 | -994.1 | [1] | |

| trans- | -3861.6 ± 0.4 | -1001.5 | [2] | |

| 1,3-Cyclohexanedicarboxylic acid | ||||

| cis- | -3869.0 ± 0.5 | -994.1 | [3] | |

| trans- | No data available | No data available | ||

| 1,4-Cyclohexanedicarboxylic acid | ||||

| cis- | No data available | No data available | ||

| trans- | -3859.9 ± 0.5 | -1003.2 | [4] | |

| 1-(carboxymethyl)cyclohexane-1-carboxylic acid | 1,1- (geminal) | No data available | No data available |

Note: The standard enthalpies of formation were calculated by NIST based on the provided enthalpy of combustion data.[1][2][3][4]

Experimental Protocol: Determination of Enthalpy of Combustion by Bomb Calorimetry

The following is a detailed, generalized protocol for the experimental determination of the standard enthalpy of combustion of a solid organic dicarboxylic acid, such as 1-(carboxymethyl)cyclohexane-1-carboxylic acid, using an isoperibol bomb calorimeter.

3.1. Principle

Bomb calorimetry is a technique used to measure the heat of combustion of a substance at constant volume. The sample is combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by the surrounding water bath, and the temperature change of the water is measured. The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion, typically benzoic acid.

3.2. Apparatus

-

Isoperibol Bomb Calorimeter

-

Oxygen Bomb

-

Calorimeter Bucket

-

Stirrer

-

High-precision Digital Thermometer (±0.001 °C)

-

Pellet Press

-

Crucible (platinum or fused silica)

-

Ignition Wire (platinum or nichrome)

-

Oxygen Cylinder with Regulator

-

Analytical Balance (±0.0001 g)

-

Fuse Wire

3.3. Procedure

3.3.1. Calorimeter Calibration

-

Standard Sample Preparation: A pellet of approximately 1 g of standard benzoic acid is accurately weighed.

-

Bomb Assembly: A known length of fuse wire is attached to the electrodes of the bomb head, with the wire in contact with the benzoic acid pellet placed in the crucible.

-

Bomb Charging: 1 mL of distilled water is added to the bomb to ensure saturation of the internal atmosphere with water vapor. The bomb is then sealed and charged with high-purity oxygen to a pressure of approximately 30 atm.

-

Calorimeter Assembly: The sealed bomb is placed in the calorimeter bucket containing a precisely known mass of water (typically 2 kg). The bucket is then placed in the calorimeter jacket, the lid is closed, and the stirrer is activated.

-

Temperature Measurement: The system is allowed to reach thermal equilibrium. The initial temperature is recorded for a period of time to establish a baseline drift. The sample is then ignited. The temperature is recorded at short intervals until it reaches a maximum and then begins to cool. The final temperature drift is also recorded.

-

Calculation of Heat Capacity: The heat capacity (Ccal) of the calorimeter is calculated using the known energy of combustion of benzoic acid and the corrected temperature rise.

3.3.2. Sample Combustion

-

Sample Preparation: A pellet of the sample dicarboxylic acid (approximately 1 g) is accurately weighed.

-

Combustion: The procedure is repeated as described for the calibration, using the sample pellet instead of benzoic acid.

-

Data Analysis: The corrected temperature rise for the sample combustion is determined. The total heat released is calculated using the previously determined heat capacity of the calorimeter.

-

Corrections: Corrections are applied for the heat of formation of nitric acid (from the combustion of residual nitrogen in the bomb) and the heat of combustion of the fuse wire.

-

Calculation of Enthalpy of Combustion: The standard enthalpy of combustion of the sample is calculated from the corrected total heat released and the mass of the sample.

3.4. Safety Precautions

-

Handle high-pressure oxygen with extreme care.

-

Ensure the bomb is properly sealed before ignition.

-

Do not exceed the manufacturer's recommended sample size or oxygen pressure.

-

Stand clear of the calorimeter during ignition.

-

Wear appropriate personal protective equipment (safety glasses, lab coat).

Visualizations

4.1. Experimental Workflow for Bomb Calorimetry

The following diagram illustrates the logical workflow for determining the enthalpy of combustion using a bomb calorimeter.

Caption: Workflow for Bomb Calorimetry Experiment.

Conclusion

While direct experimental thermochemical data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid is currently unavailable, this guide provides valuable comparative data from its structural isomers. The provided thermochemical values for 1,2-, 1,3-, and 1,4-cyclohexanedicarboxylic acids can serve as a useful reference for theoretical calculations and estimations for the 1,1-isomer. The detailed experimental protocol for bomb calorimetry offers a practical framework for researchers who wish to determine these crucial thermochemical properties experimentally. Further research to determine the experimental thermochemical data for 1-(carboxymethyl)cyclohexane-1-carboxylic acid is highly encouraged to fill this knowledge gap.

References

Methodological & Application

Application Notes and Protocols for the Laboratory Preparation of 1-(Carboxymethyl)cyclohexane-1-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the laboratory synthesis of 1-(carboxymethyl)cyclohexane-1-carboxylic acid, also known as 1,1-cyclohexanediacetic acid. This compound serves as a crucial building block in the synthesis of various organic molecules and active pharmaceutical ingredients.

Method 1: Hydrolysis of 1,1-Cyclohexanediacetic Anhydride

This protocol outlines the synthesis of the target compound's monoamide, a key intermediate that can be further hydrolyzed to the desired diacid. The synthesis starts from the readily available 1,1-cyclohexanediacetic anhydride.

Experimental Protocol

Materials:

-

1,1-Cyclohexanediacetic anhydride (CDAAn)

-

Aqueous ammonia (25-35 wt%)

-

Sulfuric acid (H₂SO₄) solution (30-70 wt%)

-

Ethyl acetate

-

Water (deionized)

-

Ice

Procedure:

-

Amination of the Anhydride:

-

In a reaction vessel, cool a solution of aqueous ammonia (25-35 wt%) to below 20°C using an ice bath.

-

Slowly add 1,1-cyclohexanediacetic anhydride to the cooled ammonia solution with continuous stirring. The molar ratio of ammonia to the anhydride should be between 5:1 and 10:1.[1][2]

-

Maintain the reaction temperature below 20°C throughout the addition.[1][2]

-

-

Neutralization and Precipitation:

-

After the addition is complete, continue stirring for a designated period to ensure the reaction goes to completion.

-

Neutralize the reaction mixture by slowly adding an aqueous solution of sulfuric acid (30-70 wt%) until the solution becomes slightly acidic (pH 1-2).[3]

-

The crude 1,1-cyclohexanediacetic acid monoamide will precipitate out of the solution.[1][2]

-

-

Isolation and Purification:

-

Hydrolysis to 1-(carboxymethyl)cyclohexane-1-carboxylic acid:

-

The resulting monoamide can be hydrolyzed to the final diacid product under acidic or basic conditions, followed by acidification to precipitate the final product. A typical procedure involves refluxing with an aqueous acid, such as hydrochloric acid, followed by cooling to crystallize the diacid.

-

Quantitative Data

The following table summarizes the reported yield and purity for the synthesis of the intermediate, 1,1-cyclohexanediacetic acid monoamide.

| Product | Starting Material | Yield | Purity | Reference |

| 1,1-Cyclohexanediacetic acid monoamide | 1,1-Cyclohexanediacetic anhydride | 93% | 99.5% | [3] |

Method 2: Synthesis from Spiro Imide Precursor

This method describes the preparation of 1,1-cyclohexanediacetic acid from 1,5-dicarbonitrile-2,4-dioxo-3-azaspiro[2][2]undecane (the imide) using a two-step sulfuric acid hydrolysis.[4]

Experimental Protocol

Materials:

Procedure:

-

First Hydrolysis Step:

-

Second Hydrolysis Step:

-

Heat the solution from the first step with aqueous sulfuric acid to a temperature of approximately 170°C to complete the hydrolysis to 1,1-cyclohexanediacetic acid.[4]

-

-

Isolation:

-

Upon cooling, the product will crystallize from the reaction mixture.

-

Filter the crystalline product, wash with cold water, and dry to obtain 1,1-cyclohexanediacetic acid.

-

Visualizations

Experimental Workflow: Synthesis via Anhydride

Caption: Workflow for the synthesis of 1-(carboxymethyl)cyclohexane-1-carboxylic acid.

Logical Relationship of Synthesis Pathways

Caption: Synthetic routes to 1-(carboxymethyl)cyclohexane-1-carboxylic acid.

References

- 1. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

- 2. WO2003002517A1 - Process for the preparation of 1.1-cyclohexane diacetic acid monoamide - Google Patents [patents.google.com]

- 3. 1,1-Cyclohexanediacetic acid mono amide synthesis - chemicalbook [chemicalbook.com]

- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]

Application Notes and Protocols for the Quantification of 1-Carboxycyclohexaneacetic Acid

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of 1-Carboxycyclohexaneacetic acid in various sample matrices. The following protocols for High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) are designed to deliver accurate, reproducible, and sensitive results.

Analytical Methods Overview

The quantification of this compound, a dicarboxylic acid, presents analytical challenges due to its polarity and low volatility. The primary analytical techniques employed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS) for enhanced sensitivity and selectivity.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: A straightforward and robust method suitable for quantifying higher concentrations of the analyte without the need for derivatization. Detection is typically performed at a low UV wavelength (around 210 nm) corresponding to the carboxyl group absorption.

-

Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique for the analysis of volatile and semi-volatile compounds. Due to the low volatility of this compound, a derivatization step is necessary to convert the polar carboxyl groups into less polar and more volatile esters (e.g., methyl or silyl esters). This method offers high sensitivity and selectivity.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Considered the gold standard for its high sensitivity, selectivity, and applicability to a broad range of compounds in complex matrices like biological fluids. This technique can often directly analyze the compound without derivatization, although derivatization can be used to enhance ionization and chromatographic retention.

Quantitative Data Summary